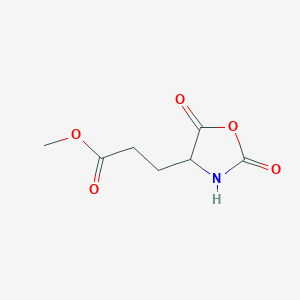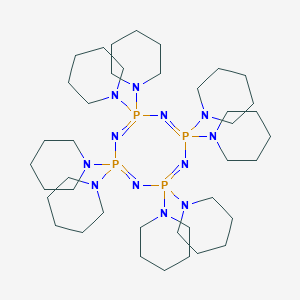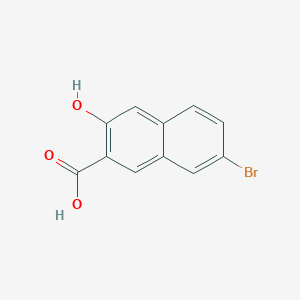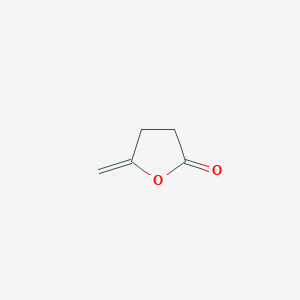![molecular formula C9H11AsN6O3 B154466 [4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid CAS No. 5806-89-3](/img/structure/B154466.png)
[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid
Übersicht
Beschreibung
“[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid” is a derivative of 1,3,5-triazine . Triazine derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives involves the replacement of chloride ions in cyanuric chloride . The process can be carried out using conventional methods or microwave irradiation, which can yield the desired products in less time and with higher purity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,5-triazine derivatives include sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . The substitution of Cl by primary amines can be achieved by refluxing a solution in the presence of an excess of the corresponding amine .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- A study by Sa̧czewski et al. (2006) found that derivatives of 2,4-diamino-1,3,5-triazine, which are structurally related to 4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid, demonstrated significant anticancer activity. Specifically, one derivative showed notable efficacy against the melanoma MALME-3 M cell line (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).
Green Synthesis and Self-Association
- Research by Díaz‐Ortiz et al. (2004) involved synthesizing 2,4-diamino-1,3,5-triazine derivatives via a green procedure, reducing solvent use and simplifying the synthesis process. These compounds, closely related to 4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid, were confirmed using NMR spectroscopy and demonstrated varied hydrogen-bonding patterns (Díaz‐Ortiz, Elguero, Foces-Foces, Hoz, Moreno, Mateo, Sánchez-Migallón, & Valiente, 2004).
Fluorescent Probes for Environmental Monitoring
- In 2018, Das and Mandal developed fluorescent probes based on 5-((4,6-Diamino-1,3,5-triazin-2-yl)amino)isophthalic acid, a compound closely related to 4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid. These probes were effective in ultrafast and selective detection of 2,4,6-trinitrophenol (TNP) in water, demonstrating potential for environmental monitoring (Das & Mandal, 2018).
Supramolecular Assemblies and Hydrogen Bonding
- Vogel et al. (2017) studied 2,4-diamino-6-phenyl-1,3,5-triazines, structurally similar to 4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid, which formed hydrogen-bonded structures with various molecular fragments. These compounds demonstrated unique mesomorphic properties and organized into columnar liquid crystalline phases (Vogel, Janietz, Prehm, & Tschierske, 2017).
Anticancer Evaluation as Enzyme Inhibitors
- A study by Kothayer et al. (2016) synthesized new 4,6-diamino-1,3,5-triazine-2-carbohydrazides, related to 4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid, which showed promising anticancer activity by inhibiting Rad6 ubiquitin conjugating enzyme. They exhibited superior inhibitory activities compared to previously reported compounds (Kothayer, Spencer, Tripathi, Westwell, & Palle, 2016).
Zukünftige Richtungen
The future research directions for “[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Given their antimicrobial properties, these compounds could be particularly relevant in the context of increasing antibiotic resistance .
Eigenschaften
IUPAC Name |
[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11AsN6O3/c11-7-14-8(12)16-9(15-7)13-6-3-1-5(2-4-6)10(17,18)19/h1-4H,(H2,17,18,19)(H5,11,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURSAWSSSICZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As](=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11AsN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206786 | |
| Record name | (4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)phenyl)arsonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid | |
CAS RN |
5806-89-3 | |
| Record name | Arsonic acid, [4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5806-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melarsen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005806893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC10894 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)phenyl)arsonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MELARSEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSE56BH8XT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



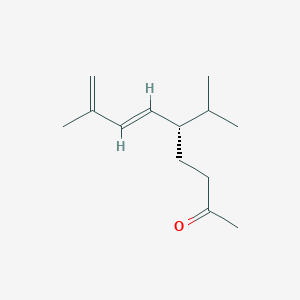


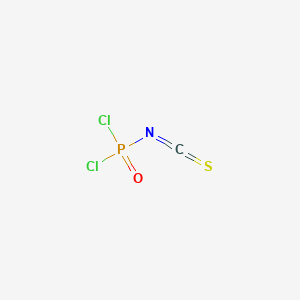
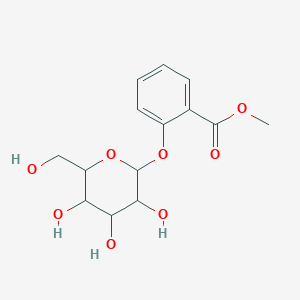
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)
